
(5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid
カタログ番号 B581138
CAS番号:
1310384-93-0
分子量: 218.926
InChIキー: CDXOOLIZHDAJLF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid” is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It has a molecular formula of C7H5BF3NO3 and a molecular weight of 218.926.
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters, such as “(5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid”, can be achieved through several methods. One common approach is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another promising method is the iridium- or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .Molecular Structure Analysis
The molecular structure of “(5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid” consists of a pyridine ring with a boronic acid group at the 3-position and a trifluoroacetyl group at the 5-position.Chemical Reactions Analysis
Pyridinylboronic acids, such as “(5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid”, are often involved in Suzuki-Miyaura coupling reactions . These reactions are widely used in organic synthesis to form carbon-carbon bonds between two different organic compounds .Physical And Chemical Properties Analysis
“(5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid” is slightly soluble in water . It has a density of 1.4±0.1 g/cm³ .科学的研究の応用
Synthesis and Structural Analysis
- A study detailed the synthesis of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, using 2-chloro-4-iodo-5-trifluoromethyl pyridine as the starting material. This work explored various synthesis conditions and characterized the products through techniques like HPLC, FTIR, and NMR (Liu Guoqua, 2014).
Catalysis and Reaction Mechanisms
- Research on halopyridinylboronic acids, including compounds similar to the one , demonstrated their use in Pd-catalyzed coupling with aryl halides, showing potential for generating new pyridine libraries (A. Bouillon et al., 2002); (A. Bouillon et al., 2003).
Molecular and Electronic Structures
- A theoretical study using density functional theory (DFT) investigated the structures, electronic structures, and absorption characters of boron complexes, including derivatives similar to (5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid. This study highlighted the interaction between nitrogen on the pyridyl ring and boron (W. Zheng et al., 2007).
Lewis Acid Chemistry
- Tris(pentafluorophenyl)borane, a boron Lewis acid, has been used in various organic and organometallic reactions, indicating the potential applications of related boronic acids in catalytic and stoichiometric reactions (G. Erker, 2005).
Applications in Optical Sensing
- A study developed a pyridinium borane complex for colorimetric turn-on sensing of fluoride ions, showing the application of boronic acid derivatives in designing sensors (C. Wade & F. Gabbaï, 2009).
Advanced Borylation Chemistry
- The review "Tris(pentafluorophenyl)borane and Beyond" discusses the applications of boron-based compounds, like the one , in borylation chemistry and highlights their role in a variety of chemical reactions (J. R. Lawson & Rebecca L. Melen, 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
[5-(2,2,2-trifluoroacetyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF3NO3/c9-7(10,11)6(13)4-1-5(8(14)15)3-12-2-4/h1-3,14-15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXOOLIZHDAJLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C(=O)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694482 |
Source


|
| Record name | [5-(Trifluoroacetyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1310384-93-0 |
Source


|
| Record name | [5-(Trifluoroacetyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Ethyl 4-Fluoro-2-nitro-5-(1-pyrazolyl)benzoate
1256633-41-6
6-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one
1261171-00-9

![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]-N,N'-dimethylpropane-1,3-diamine;dihydrochloride](/img/structure/B581055.png)
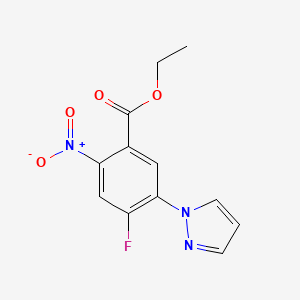
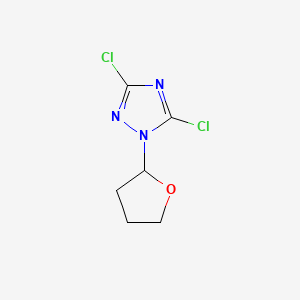
![6-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B581060.png)
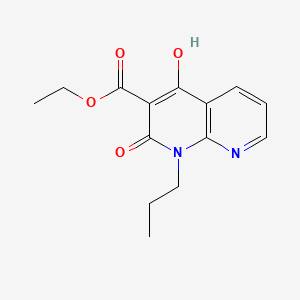

![Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B581066.png)
![4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B581067.png)
![ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B581068.png)


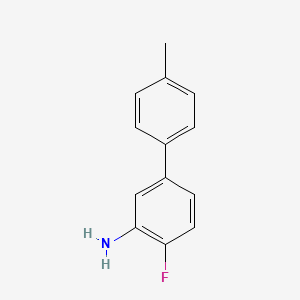
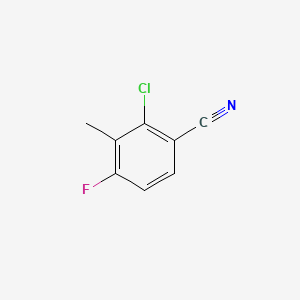
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B581077.png)